4-(3-Chlorophenyl)pyrimidine
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Overview
Description
4-(3-Chlorophenyl)pyrimidine is a heterocyclic aromatic organic compound It consists of a pyrimidine ring substituted with a 3-chlorophenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)pyrimidine typically involves the reaction of 3-chlorobenzaldehyde with guanidine in the presence of a base. The reaction proceeds through a cyclization process to form the pyrimidine ring. Common bases used in this reaction include sodium ethoxide or potassium carbonate. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally friendly solvents, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted phenylpyrimidine derivatives.
Oxidation Reactions: Formation of pyrimidine N-oxides.
Reduction Reactions: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
4-(3-Chlorophenyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cellular processes. The exact mechanism can vary depending on the specific application and target. In medicinal chemistry, it may act as an inhibitor of protein kinases or other enzymes critical for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)pyrimidine
- 4-(2-Chlorophenyl)pyrimidine
- 4-(3-Bromophenyl)pyrimidine
Comparison
4-(3-Chlorophenyl)pyrimidine is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
CAS No. |
646062-60-4 |
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Molecular Formula |
C10H7ClN2 |
Molecular Weight |
190.63 g/mol |
IUPAC Name |
4-(3-chlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H7ClN2/c11-9-3-1-2-8(6-9)10-4-5-12-7-13-10/h1-7H |
InChI Key |
OVUMUJFIJJEAHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=NC=C2 |
Origin of Product |
United States |
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